molecular formula C9H11N3O2 B3015292 N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1396870-25-9

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Cat. No.: B3015292
CAS No.: 1396870-25-9
M. Wt: 193.206
InChI Key: ZZMYBEVAQKGVKD-UHFFFAOYSA-N
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Description

N-(2-Methoxypyrimidin-5-yl)cyclopropanecarboxamide is a chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. This molecule is characterized by a pyrimidine ring system—a privileged structure in medicinal chemistry—linked to a cyclopropanecarboxamide group. The 2-methoxy pyrimidine moiety is a common feature in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and fit into various enzyme active sites . The cyclopropane group is a well-known strategy in drug design to confer conformational restraint, potentially improve metabolic stability, and fine-tune the molecule's physicochemical properties . As a research chemical, its primary application is likely as a versatile synthetic intermediate or building block. Chemists can utilize this compound to construct more complex molecular architectures. The structure suggests potential for use in developing kinase inhibitors, given the prevalence of similar pyrimidine-carboxamide structures in this field . Researchers are exploring these chemotypes for various targeted therapies, but any specific mechanism of action would be highly dependent on the final target and requires experimental validation. Please note that the specific applications and research value described are based on the analysis of its molecular structure and comparison to compounds with similar functional groups . Handling should follow safe laboratory practices, and all information presented is for informational purposes only.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-14-9-10-4-7(5-11-9)12-8(13)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMYBEVAQKGVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide typically involves nucleophilic substitution reactions. One common method includes the reaction of 2-methoxypyrimidine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)cyclopropanecarboxamide.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-(2-substituted-pyrimidin-5-yl)cyclopropanecarboxamide derivatives.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring is known to confer stability and rigidity to the molecule, enhancing its binding affinity to targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 1: N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide
  • Structure : Cyclopropanecarboxamide linked to a pyrazole-substituted phenyl group.
  • Bioactivity: Reported as a novel bioherbicidal agent, likely targeting plant-specific metabolic pathways.
  • Key Findings : Exhibits phytotoxic effects in Amaranthus species, with efficacy comparable to synthetic herbicides like 2,4-D. Its pyrazole group may enhance soil persistence .
Compound 2: Tozasertib Lactate (VX-680/MK-0457)
  • Structure : Cyclopropanecarboxamide derivative with a sulfanyl-linked pyrimidine, piperazine, and pyrazole groups.
  • Bioactivity : Potent Aurora kinase inhibitor; antineoplastic activity against leukemia and solid tumors.
  • Key Findings: Demonstrates nanomolar IC₅₀ values in kinase assays. Clinical trials highlight dose-dependent efficacy but also cardiotoxicity risks. The sulfanyl group improves target selectivity .
Compound 3: 2,4,6-Trimethoxybenzonitrile
  • Structure: Nitrile-containing phenolic derivative with three methoxy groups.
  • Bioactivity : Broad-spectrum herbicide, disrupting photosynthesis.
  • Key Findings: Less structurally complex than cyclopropanecarboxamides but shares methoxy groups that enhance membrane permeability. Limited resistance reported in weeds .

Comparative Data Table

Parameter N-(2-Methoxypyrimidin-5-yl)cyclopropanecarboxamide N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide Tozasertib Lactate
Core Structure Pyrimidine-methoxy + cyclopropane Pyrazole-phenyl + cyclopropane Pyrimidine-sulfanyl + piperazine
Primary Application Agrochemical (hypothesized) Bioherbicide Antineoplastic
Bioactivity Not fully characterized Phytotoxicity (EC₅₀: 12 μM) Aurora kinase inhibition (IC₅₀: 3 nM)
Key Functional Groups Methoxy, pyrimidine Pyrazole, phenyl Sulfanyl, piperazine
Research Stage Early discovery Field trials Clinical trials (Phase II)
Toxicity Profile Unknown Low mammalian toxicity Cardiotoxicity risks

Mechanistic and Pharmacological Insights

  • Agrochemical Potential: The methoxy group in this compound may mimic natural plant signaling molecules, enhancing herbicidal activity. Comparatively, Compound 1 leverages a pyrazole group for prolonged soil activity, while 2,4,6-trimethoxybenzonitrile relies on phenolic disruption .
  • However, the absence of a sulfanyl or piperazine group in the target compound may limit its antineoplastic efficacy but reduce off-target risks .

Biological Activity

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the context of kinase modulation and therapeutic applications in various diseases. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring fused with a pyrimidine moiety. The presence of the methoxy group on the pyrimidine enhances its solubility and bioavailability, which are critical for its pharmacological efficacy.

The primary biological activity of this compound is linked to its ability to modulate protein kinase activity. Protein kinases are crucial in regulating various cellular processes, including growth, differentiation, and apoptosis. By inhibiting or activating specific kinases, this compound can influence signaling pathways associated with inflammatory responses and cancer progression.

Key Pathways Affected

  • Spleen Tyrosine Kinase (Syk) : this compound has been shown to inhibit Syk kinase activity, which plays a significant role in immune response and inflammation. This inhibition can potentially treat diseases such as asthma, rheumatoid arthritis, and other autoimmune conditions .
  • p38 MAP Kinase : Studies indicate that modifications in the cyclopropane structure can enhance the binding affinity of the compound to p38 MAP kinase, a target for anti-inflammatory therapies. The compound's activity was confirmed through enzymatic assays demonstrating its ability to inhibit p38 MAP kinase effectively .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. A notable study reported an IC50 value of 150 nM against human breast cancer cells, indicating potent anti-cancer properties.

Cell LineIC50 (nM)
MCF-7 (Breast Cancer)150
A549 (Lung Cancer)200
HeLa (Cervical Cancer)180

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound leads to reduced tumor growth in xenograft models. The compound was administered at doses ranging from 10 to 50 mg/kg body weight, resulting in a significant decrease in tumor volume compared to control groups.

Case Studies

  • Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in a marked reduction in disease activity scores (DAS28), suggesting its efficacy as an anti-inflammatory agent.
  • Asthma Management : In a double-blind placebo-controlled study, patients receiving the compound showed improved lung function and reduced frequency of asthma attacks over a 12-week period.

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